molecular formula C9H6BrFN2S B13606963 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine

4-(3-Bromo-5-fluorophenyl)thiazol-2-amine

Cat. No.: B13606963
M. Wt: 273.13 g/mol
InChI Key: RYAJKIGXJVXUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-5-fluorophenyl)thiazol-2-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a thiazole ring, a privileged structure in drug discovery, substituted with an amine group and a 3-bromo-5-fluorophenyl moiety. This specific arrangement of bromine and fluorine substituents on the phenyl ring makes it a valuable scaffold for chemical synthesis. The halogen atoms are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. While the precise biological activity and mechanism of action for this specific isomer are not yet fully characterized in the public domain, compounds within this class are frequently investigated for their potential interactions with various biological targets. Thiazole-containing molecules are known to exhibit a wide range of pharmacological properties, and this compound serves as a key intermediate in the synthesis of more complex molecules for screening against these targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All sales are final, and researchers are responsible for verifying the product's suitability and identity for their specific applications.

Properties

Molecular Formula

C9H6BrFN2S

Molecular Weight

273.13 g/mol

IUPAC Name

4-(3-bromo-5-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrFN2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

RYAJKIGXJVXUMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=CSC(=N2)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthesis & Characterization of 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine

Executive Summary

The 2-aminothiazole pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Dasatinib), antimicrobials, and neuropathic agents.[1] The specific derivative 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine represents a high-value intermediate. The 3-bromo-5-fluoro substitution pattern provides orthogonal handles for late-stage diversification: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity without significant steric penalty.

This guide outlines a robust, scalable synthesis protocol based on the Hantzsch Thiazole Synthesis. It prioritizes process safety, impurity profiling, and definitive structural characterization.[1]

Retrosynthetic Analysis & Strategy

The most atom-economical route to 2-aminothiazoles is the condensation of an


-haloketone with thiourea. For this target, the strategy involves a two-step sequence starting from the commercially available 3-bromo-5-fluoroacetophenone.

Strategic Advantages:

  • Regioselectivity: The Hantzsch synthesis exclusively yields the 4-aryl isomer, avoiding the formation of regioisomeric mixtures common in other heterocycle syntheses.

  • Modularity: The bromine handle is preserved during the mild cyclization conditions, allowing for downstream library generation.

Retrosynthesis Target 4-(3-Bromo-5-fluorophenyl) thiazol-2-amine Inter 2-Bromo-1-(3-bromo-5-fluorophenyl) ethan-1-one Target->Inter Cyclization (Hantzsch) SM1 3-Bromo-5-fluoroacetophenone Inter->SM1 Alpha-Bromination SM2 Thiourea

Figure 1: Retrosynthetic disconnection showing the Hantzsch strategy.

Experimental Protocol

Step 1: Synthesis of -Bromoketone Intermediate

Precursor: 2-Bromo-1-(3-bromo-5-fluorophenyl)ethan-1-one

Rationale: Direct bromination with elemental bromine (


) can be difficult to handle and may lead to over-bromination.[1] The use of N-Bromosuccinimide (NBS)  with 

-toluenesulfonic acid (p-TsOH) offers a milder, more controlled radical halogenation or electrophilic substitution pathway depending on conditions.[1]

Reagents:

  • 3-Bromo-5-fluoroacetophenone (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • 
    -Toluenesulfonic acid (p-TsOH) (0.1 equiv)[1]
    
  • Acetonitrile (

    
    ) (Solvent)[1]
    

Procedure:

  • Dissolve 3-bromo-5-fluoroacetophenone (10 mmol) in acetonitrile (50 mL).

  • Add p-TsOH (1 mmol) followed by NBS (11 mmol).

  • Reflux the mixture at 80°C for 3–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting ketone.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

    
     mL) and brine.
    
  • Dry over anhydrous

    
     and concentrate.
    
  • Purification: If significant impurities are present, recrystallize from ethanol/hexane.[1]

Step 2: Hantzsch Cyclization

Target: 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine

Rationale: The reaction proceeds via nucleophilic attack of the thiourea sulfur on the


-carbon, followed by intramolecular condensation. Ethanol is the solvent of choice as it solubilizes the reagents but precipitates the hydrobromide salt of the product, driving the equilibrium forward.

Reagents:

  • 
    -Bromoketone intermediate (from Step 1) (1.0 equiv)[1]
    
  • Thiourea (1.2 equiv)[1]

  • Absolute Ethanol (10 volumes)

  • Ammonium Hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) for neutralization.[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the

    
    -bromoketone (10 mmol) in absolute ethanol (40 mL).
    
  • Addition: Add thiourea (12 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (78°C).

    • Observation: The solution typically turns clear, then a solid precipitate (the HBr salt) may begin to form after 30–60 minutes.[1]

  • Duration: Reflux for 2–4 hours. Monitor by TLC (the salt may stay at the baseline; check UV activity).

  • Isolation of Free Base:

    • Cool the reaction mixture to room temperature.

    • Option A (Filtration): If heavy precipitation occurs, filter the solid (HBr salt).[1] Suspend the solid in water and basify with

      
       to pH 9–10. Stir for 30 mins, then filter the resulting free base.
      
    • Option B (Direct Neutralization): If no precipitate forms, pour the reaction mixture into ice water (100 mL). Slowly add saturated

      
       or 
      
      
      
      with stirring until pH
      
      
      9. The free amine will precipitate as a white to pale yellow solid.
  • Purification: Filter the crude solid, wash with cold water (

    
     mL), and dry under vacuum. Recrystallize from Ethanol/Water (9:1) if necessary.[2]
    

Characterization & Data Analysis

The structural integrity of the product must be validated using NMR and Mass Spectrometry.[3] The presence of the bromine and fluorine atoms provides distinct spectral signatures.

Expected Spectral Data
TechniqueParameterExpected Signal & Assignment

H NMR
SolventDMSO-

(Standard for polar heterocycles)

7.0–7.2 ppm
Singlet (1H) : Thiazole C5 proton (Characteristic).[1]

7.1–7.4 ppm
Broad Singlet (2H) :

protons (Exchangeable with

).[1]

7.5–8.0 ppm
Multiplets (3H) : Aromatic protons.[1] Look for splitting patterns consistent with 1,3,5-substitution (

coupling may complexify the multiplets).

C NMR
Thiazole C2

168 ppm (

)
Thiazole C4

150 ppm (Ipso to aryl ring)
Thiazole C5

103–105 ppm
C-F CouplingCarbon attached to F will show large doublet splitting (

Hz).[1]
MS (ESI) Isotope PatternM+ and (M+2)+ peaks of nearly equal intensity (1:1 ratio) due to

and

.

Calc.[1] MW

273.1. Expect peaks at 273/275

.
Workflow Diagram: Synthesis & Purification

Workflow Start Start: Acetophenone Precursor Bromination Step 1: Bromination (NBS, p-TsOH, MeCN) Start->Bromination Check1 TLC Check: Disappearance of Ketone Bromination->Check1 Check1->Bromination Incomplete (Add time/NBS) Cyclization Step 2: Hantzsch Cyclization (Thiourea, EtOH, Reflux) Check1->Cyclization Complete Salt Intermediate: Thiazole HBr Salt Cyclization->Salt Precipitation Base Neutralization (NH4OH / NaHCO3) Salt->Base Workup Final Final Product: Free Amine Base->Final Filtration & Drying

Figure 2: Step-by-step experimental workflow for the synthesis of the target thiazole.

Troubleshooting & Optimization

Issue 1: "Oiling Out" during Crystallization

  • Cause: Presence of impurities or cooling too rapidly.

  • Solution: Re-dissolve in hot ethanol. Add water dropwise until slight turbidity appears, then let it cool slowly to room temperature without stirring. Seed with a pure crystal if available.

Issue 2: Low Yield in Step 2

  • Cause: Incomplete neutralization of the HBr salt.

  • Solution: The HBr salt is water-soluble. Ensure the pH is adjusted to >9. If the product does not precipitate, extract the aqueous layer with Ethyl Acetate (

    
    ), dry, and evaporate.[1]
    

Issue 3: Poly-bromination in Step 1

  • Cause: Excess bromine source or high temperature.

  • Solution: Strictly control stoichiometry (1.05 equiv NBS). Use p-TsOH catalysis to accelerate the mono-bromination over di-bromination.

Applications & Significance

This specific molecule is designed as a "linchpin" intermediate.

  • Suzuki-Miyaura Coupling: The Ar-Br bond is highly reactive toward boronic acids, allowing the attachment of biaryl systems common in kinase inhibitors.

  • Buchwald-Hartwig Amination: The amine (

    
    ) on the thiazole can be protected (e.g., Boc), allowing the Ar-Br to undergo amination, creating complex nitrogen-rich scaffolds.[1]
    
  • Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of Three" for fragments (MW < 300, H-donors

    
     3, cLogP 
    
    
    
    3), making it an ideal starting point for fragment screening libraries.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism & General Protocol Source: Chem Help Asap.[4] "Hantzsch Thiazole Synthesis." URL:[Link]

  • Medicinal Chemistry of 2-Aminothiazoles (Review) Source: Molecules (MDPI).[1] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." URL:[Link][1]

  • Synthesis of 2-Amino-4-Arylthiazoles via NBS Bromination Source: Asian Journal of Chemistry.[3] "One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction." URL:[Link]

Sources

Discovery of 4-arylthiazol-2-amine derivatives as potential kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery of 4-Arylthiazol-2-amine Derivatives as Potential Kinase Inhibitors: A Technical Guide

Abstract The 4-arylthiazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for the ATP-binding pockets of various protein kinases. This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of these derivatives. We explore their application as inhibitors of Cyclin-Dependent Kinases (CDK2/9) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), detailing the Hantzsch condensation protocol, Structure-Activity Relationship (SAR) logic, and mechanistic validation assays.

Introduction: The Privileged Scaffold

Protein kinases regulate critical cellular pathways including proliferation (CDKs) and angiogenesis (VEGFR). Dysregulation of these pathways is a hallmark of cancer. The 2-aminothiazole moiety mimics the adenine ring of ATP, allowing it to form essential hydrogen bonds with the "hinge region" of the kinase domain. Specifically, the nitrogen at position 3 (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor, anchoring the molecule within the active site.

Key Target Classes:

  • CDK2/CDK9: Cell cycle progression and transcriptional regulation.[1]

  • VEGFR-2: Angiogenesis and vascular permeability.

  • Aurora Kinases: Mitotic regulation.

Chemical Synthesis: The Hantzsch Protocol

The most robust method for constructing the 4-arylthiazol-2-amine core is the Hantzsch thiazole synthesis. This condensation reaction involves an


-haloketone and a thiourea derivative.[2]
Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine.

Reagents:

  • 4-Chloroacetophenone (1.0 eq)

  • Bromine or N-Bromosuccinimide (NBS) (1.0 eq)[2]

  • Thiourea (1.2 eq)[2][3]

  • Ethanol (Absolute)

  • Sodium Acetate (Catalytic)

Step-by-Step Protocol:

  • Bromination (

    
    -Halogenation): 
    
    • Dissolve 4-chloroacetophenone (10 mmol) in glacial acetic acid (20 mL).

    • Add bromine (10 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.

    • Pour mixture into ice water. Filter the precipitate (

      
      -bromo-4-chloroacetophenone) and recrystallize from ethanol.
      
  • Cyclization (Hantzsch Condensation):

    • Dissolve the

      
      -bromo-4-chloroacetophenone (5 mmol) in ethanol (15 mL).
      
    • Add thiourea (6 mmol).

    • Reflux the mixture for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Cool the reaction mixture. A hydrobromide salt precipitate often forms.

    • Neutralize with 10% NaHCO

      
       solution to liberate the free base.
      
    • Filter the solid, wash with water, and recrystallize from ethanol/water.

Validation:

  • Yield: Expect 75–90%.

  • Purity Check: HPLC >95%.

  • Characterization:

    
    H NMR (DMSO-d
    
    
    
    ): Characteristic singlet for thiazole C5-H at
    
    
    ~7.0–7.5 ppm; Broad singlet for NH
    
    
    at
    
    
    ~7.0 ppm.
Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: Acetophenone Deriv. Step1 Step 1: Bromination (Br2/AcOH or NBS) Start->Step1 Inter Intermediate: alpha-Bromoacetophenone Step1->Inter Step2 Step 2: Condensation (+ Thiourea, Reflux EtOH) Inter->Step2 Product Final Product: 4-Arylthiazol-2-amine Step2->Product Cyclization (-HBr, -H2O)

Figure 1: Step-wise workflow for the Hantzsch synthesis of the 4-arylthiazol-2-amine scaffold.

Structure-Activity Relationship (SAR)

Optimizing the scaffold requires systematic modification of the 4-aryl ring and the 2-amino group.

Table 1: SAR Trends for Kinase Inhibition (CDK2/VEGFR-2)

PositionModificationEffect on Potency/SelectivityMechanistic Insight
4-Aryl Ring Para-F / Cl Increases Potency Halogens fill hydrophobic pockets; improve metabolic stability.
Para-OH / OMe Variable Electron donors may weaken acidity of NH, altering H-bond donor capability.
Meta-Substitution Maintains Potency Can improve solubility; less sterically demanding than ortho.
Ortho-Substitution Decreases Potency Steric clash with the kinase "gatekeeper" residue often occurs.
2-Amino Group Free (-NH

)
Baseline Activity Essential for H-bonding with hinge region (e.g., Glu81 in CDK2).
Acylation (-NHCOR) Increases Selectivity Amide oxygen adds an H-bond acceptor; R-group targets ribose pocket.
Hydrazone Dual Activity Rigidifies structure; often leads to multi-kinase inhibition (e.g., EGFR/VEGFR).
5-Position -H Preferred Small size preferred. Large groups (Phenyl) often abolish activity due to clash.
SAR Logic Diagram

SAR_Logic cluster_Aryl 4-Aryl Ring Modifications cluster_Amine 2-Amino Group Modifications cluster_C5 C5 Position Core 4-Arylthiazol-2-amine Scaffold A1 Para-Halogens (F, Cl) Enables Hydrophobic Fit Core->A1 A2 Ortho-Substitutions Steric Clash (Avoid) Core->A2 B1 Free NH2 Hinge Binder (Donor) Core->B1 B2 Acylation / Urea Targets Ribose Pocket Core->B2 C1 Small Groups (H, Me) Preferred Core->C1

Figure 2: Strategic modification zones on the thiazole scaffold for optimizing kinase affinity.

Biological Evaluation Protocols

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

  • Preparation: Dilute compounds in 100% DMSO (10 mM stocks). Prepare 3x serial dilutions.

  • Reaction:

    • Mix Kinase (e.g., CDK2/CyclinE, 0.2 µ g/well ), Substrate (e.g., Histone H1), and ATP (10 µM) in reaction buffer (40 mM Tris, 20 mM MgCl

      
      , 0.1 mg/mL BSA).
      
    • Add compound (1 µL). Final DMSO concentration < 1%.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Cellular Viability (MTT Assay)
  • Seeding: Seed cancer cells (e.g., MCF-7 or HUVEC for VEGFR) at 5,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with compounds (0.1 – 100 µM) for 48–72 hours.

  • Staining: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

Mechanism of Action: Dual Pathway Targeting

These derivatives often act as multi-target agents. For instance, inhibiting VEGFR-2 cuts off the tumor blood supply (anti-angiogenesis), while inhibiting CDK2 arrests the cell cycle directly.

Mechanism cluster_Angio Angiogenesis Pathway cluster_Cycle Cell Cycle Pathway Compound 4-Arylthiazol-2-amine Derivative VEGFR VEGFR-2 (Endothelial Cells) Compound->VEGFR ATP Competitive Inhibition CDK CDK2 / Cyclin E (Tumor Cells) Compound->CDK ATP Competitive Inhibition Signaling1 MAPK/ERK Signaling VEGFR->Signaling1 Effect1 Inhibition of Tube Formation Signaling1->Effect1 Blocked Rb Rb Phosphorylation CDK->Rb Effect2 G1/S Phase Arrest Rb->Effect2 Blocked

Figure 3: Dual mechanism of action targeting both tumor proliferation (CDK) and microenvironment (VEGFR).

Conclusion

The 4-arylthiazol-2-amine scaffold is a versatile template for kinase inhibition.[4] Its synthetic accessibility via the Hantzsch reaction, combined with a predictable SAR profile, allows for rapid generation of libraries. Future development should focus on Type II inhibitors (extending the amine into the back pocket) to improve selectivity profiles against off-target kinases like GSK-3


.

References

  • Wang, L. et al. (2021). "The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines." Iranian Journal of Pharmaceutical Research. Link

  • Wang, S. et al. (2010).[5][6] "Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Shao, H. et al. (2013). "Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities."[1][7] Journal of Medicinal Chemistry. Link

  • Luzina, O.A. et al. (2009). "Thiazole derivatives as CDK inhibitors." Expert Opinion on Therapeutic Patents. Link

  • Abdallah, A.E. et al. (2022). "New series of VEGFR-2 inhibitors and apoptosis enhancers: Piperazinylquinoxaline-based derivatives." Drug Design, Development and Therapy. Link

  • Gomha, S.M. et al. (2015). "Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents." Molecules. Link

Sources

Methodological & Application

Computational docking of 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the computational docking protocol for 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine , a halogenated aminothiazole derivative. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to inhibit protein kinases (e.g., Aurora Kinase, CDK, ROCK) by mimicking the adenine ring of ATP. This guide specifically addresses the challenge of modeling halogen bonding (X-bond) interactions introduced by the 3-Bromo and 5-Fluoro substitutions. Standard scoring functions often fail to capture the anisotropic charge distribution (σ-hole) of halogens; therefore, this protocol integrates Quantum Mechanical (QM) ligand preparation with high-precision docking algorithms to ensure predictive accuracy.

Introduction & Mechanistic Rationale

The Ligand Scaffold

The ligand, 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine , consists of two distinct pharmacophores:

  • Thiazol-2-amine Core: Functions as a bidentate hydrogen bond donor/acceptor motif, typically anchoring the molecule to the "hinge region" of kinase ATP-binding sites.

  • 3-Br, 5-F Phenyl Ring: Occupies the hydrophobic back-pocket. Crucially, the Bromine atom is capable of forming a halogen bond (X-bond) —a highly directional non-covalent interaction where the electropositive "cap" (σ-hole) of the halogen interacts with a Lewis base (e.g., backbone carbonyl oxygen).

The Challenge: Modeling the σ-Hole

In standard molecular mechanics, halogens are often treated as dense, negatively charged spheres. This leads to false repulsive clashes with electronegative protein residues. To accurately dock this ligand, one must account for the anisotropic electron distribution , where the halogen exhibits a positive potential along the C-X bond axis (the σ-hole) and a negative potential at the equator.[1]

Computational Workflow Diagram

The following diagram outlines the optimized workflow, emphasizing the integration of QM-based charge derivation to support halogen bonding.

DockingWorkflow Ligand Ligand: 4-(3-Bromo-5-fluorophenyl) thiazol-2-amine QM_Prep QM Ligand Prep (DFT B3LYP/6-31G*) Generate ESP Charges Ligand->QM_Prep Define u03c3-hole Docking Precision Docking (XP / GoldScore) Penalty for Cis-Peptides QM_Prep->Docking Target_Select Target Selection (e.g., Aurora A Kinase, PDB: 1MQ4) Prot_Prep Protein Preparation Protonation (pH 7.4) H-Bond Optimization Target_Select->Prot_Prep Clean Structure Grid_Gen Receptor Grid Generation Include Halogen Constraints Prot_Prep->Grid_Gen Grid_Gen->Docking Analysis Interaction Profiling H-Bonds + X-Bonds MM-GBSA Rescoring Docking->Analysis

Figure 1: Integrated workflow for docking halogenated kinase inhibitors, prioritizing QM-derived charges for accurate electrostatics.

Detailed Protocol

Phase 1: Target Selection & Preparation

Objective: Establish a clean, biologically relevant receptor model.

  • Target: Aurora Kinase A is selected as the representative target due to the high affinity of aminothiazoles for its ATP pocket (See Shaik et al., 2023).

  • Source: PDB ID 1MQ4 (Resolution: 1.90 Å).

Step-by-Step:

  • Import: Load PDB 1MQ4 into the modeling suite (e.g., Schrödinger Maestro, MOE, or AutoDock Tools).

  • Clean-up: Remove solvent molecules (HOH) beyond 5 Å of the active site. Retain "structural waters" if they form bridges between the co-crystallized ligand and the protein (e.g., water bridging to the gatekeeper residue).

  • H-Bond Optimization: Optimize hydrogen bond networks using PropKa at pH 7.4. Ensure Histidine tautomers (HIE/HID/HIP) are assigned correctly based on local environment.

  • Minimization: Perform a restrained minimization (RMSD limit 0.30 Å) using the OPLS4 force field to relieve steric clashes without distorting the crystal lattice.

Phase 2: Ligand Preparation (Critical for Halogens)

Objective: Generate a 3D conformer that explicitly models the electropositive potential of the Bromine atom.

Step-by-Step:

  • Structure Generation: Build 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine from SMILES.

  • Tautomerization: The 2-aminothiazole can exist as an amino or imino tautomer. The amino form is generally the bioactive species for kinase binding. Generate the amino tautomer.

  • QM Optimization (The "Expert" Step):

    • Do not rely solely on molecular mechanics charges.

    • Perform a geometry optimization and electrostatic potential (ESP) calculation using DFT (Density Functional Theory) at the B3LYP/6-31G * level.

    • Fit partial charges (RESP or ESP) to the nuclei. This assigns a less negative (or slightly positive) charge to the tip of the Bromine atom, simulating the σ-hole.

Phase 3: Grid Generation & Docking

Objective: Sample binding poses with a scoring function sensitive to halogen bonding.

Step-by-Step:

  • Grid Box: Define the center of the grid using the centroid of the co-crystallized ligand in 1MQ4.

    • Dimensions: 20 Å x 20 Å x 20 Å (sufficient to cover the ATP pocket and the hydrophobic back-pocket).

  • Constraints:

    • H-Bond Constraint: Require a hydrogen bond to the hinge region backbone (e.g., Ala213 in Aurora A). This is a mandatory interaction for this scaffold.

    • Halogen Bond Feature: If using software like Glide or GOLD, enable "Halogen Bonding" scoring terms.

  • Docking Run:

    • Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.

    • Precision: Extra Precision (XP) or equivalent.

    • Poses: Generate 50 poses, cluster by RMSD (2.0 Å tolerance), and keep the top 5 clusters.

Anticipated Binding Mode & Data Analysis

Interaction Logic

The 2-aminothiazole scaffold typically binds in the ATP cleft with a distinct orientation. The following diagram illustrates the predicted molecular recognition events.

BindingMode N_Thiazole Thiazole N (Acceptor) Ala213_NH Ala213 (Backbone NH) N_Thiazole->Ala213_NH H-Bond (2.1 Å) NH2_Amine Amine -NH2 (Donor) Ala213_CO Ala213 (Backbone CO) NH2_Amine->Ala213_CO H-Bond (1.9 Å) Br_Phenyl Bromine (3-Pos) (Sigma-Hole) Val174 Val174 (Gatekeeper) Br_Phenyl->Val174 Halogen Bond (C-Br...O=C) Phenyl_Ring Phenyl Ring (Hydrophobic) Lys162 Lys162 (Catalytic) Phenyl_Ring->Lys162 Cation-Pi / VdW

Figure 2: Predicted interaction map.[2][3] Note the dual H-bond "hinge clamp" and the specific Halogen Bond to the gatekeeper region.

Quantitative Assessment

Summarize docking results using the following table format. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) is recommended for post-docking rescoring as it correlates better with experimental IC50 values than raw docking scores.

MetricDescriptionTarget Value (Good)
Docking Score Gibbs free energy approx. (kcal/mol)< -8.5 kcal/mol
Ligand Efficiency Binding energy per heavy atom> 0.35
H-Bond Distance Hinge region (Ala213) N...O distance2.8 - 3.2 Å
X-Bond Angle C-Br...O angle (Linearity is key)160° - 180°
MM-GBSA dG Solvation-corrected binding energy< -40 kcal/mol

References

  • Shaik, A. et al. (2023).[4] 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega.[4][5]

  • BenchChem. (2025).[6][7] Comparative Docking Analysis of 2-Aminothiazole Derivatives in Kinase Active Sites: A Guide for Researchers. BenchChem Application Notes.

  • Wilcken, R. et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

  • Schrödinger, LLC. (2024). Glide User Manual: Modeling Halogen Bonding in Protein-Ligand Complexes.
  • Protein Data Bank. (2002). Structure of Aurora-A kinase in complex with an inhibitor (PDB: 1MQ4). RCSB PDB.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Ticket ID: HANTZSCH-3B5F-OPT Subject: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine is a classic application of the Hantzsch Thiazole Synthesis . While generally robust, this reaction frequently suffers from low yields (10–30%) due to three specific failure points:


-haloketone degradation , incomplete cyclization , and pH-dependent isolation errors .

The presence of the 3-Bromo-5-fluoro motif introduces strong electron-withdrawing effects, increasing the electrophilicity of the carbonyl carbon but also altering the solubility profile of the final product compared to simple phenyl-thiazoles.

Module 1: Pre-Reaction Diagnostics (Reagent Integrity)

Q: My reaction turns black/tarry immediately upon heating. Is this normal? A: No. This indicates the degradation of your starting material, 2-Bromo-1-(3-bromo-5-fluorophenyl)ethan-1-one .

The Science:


-Bromoketones are notoriously unstable. They are potent lachrymators and alkylating agents that undergo self-polymerization and oxidative degradation when exposed to light or moisture, releasing HBr. If your starting material is dark orange, brown, or sticky, it has degraded. Using degraded material introduces acid early, promoting tar formation before the thiourea can react.

Protocol: The "White Crystal" Standard

  • Check Appearance: The bromoketone must be a white to pale yellow solid.

  • Purification: If off-color, recrystallize from Hexanes/EtOAc or Ethanol before use.

  • Storage: Store under Argon at -20°C.

Module 2: Reaction Optimization (The Hantzsch Protocol)

Q: I am using Ethanol at room temperature. The TLC shows consumption of starting material, but yield is low. Why? A: You are likely isolating the intermediate hydroxy-thiazoline rather than the aromatic thiazole.

The Science: The Hantzsch mechanism is biphasic:

  • Kinetic Phase: S-alkylation of thiourea (fast, occurs at RT).

  • Thermodynamic Phase: Cyclization and dehydration to form the aromatic ring (slow, requires heat). The electron-withdrawing fluorine and bromine atoms on the aryl ring destabilize the transition state for dehydration, requiring higher activation energy.

Optimized Conditions Table:

VariableStandard ConditionOptimized for 3-Br-5-F AnalogReason
Solvent Ethanol (EtOH)EtOH (Abs.) or EtOH/THF (4:1) THF helps solubilize the lipophilic aryl ring; prevents premature precipitation of intermediates.
Temperature RefluxVigorous Reflux (75-80°C) Essential to drive the dehydration step to aromaticity.
Time 1-2 Hours2-4 Hours Ensures complete conversion of the intermediate hydroxy-thiazoline.
Stoichiometry 1:11.1 eq Thiourea : 1.0 eq Ketone Slight excess of thiourea drives consumption of the expensive bromoketone.
Module 3: Isolation & Purification (The "Crash" Technique)

Q: I see a solid precipitate during reflux. Should I filter it? A: YES. That is your product, but it is the Hydrobromide (HBr) Salt .

The Science: The reaction produces HBr as a byproduct. The thiazole amine is basic (pKa ~5.3) and instantly forms the salt:



This salt is often less soluble in ethanol than the free base.

The "Double-Filter" Protocol:

  • Harvest the Salt: Cool the reaction to 0°C. Filter the precipitate. Wash with cold EtOH. Do not discard the filtrate yet.

  • Free Basing (The Critical Step):

    • Suspend the HBr salt in water (it may not fully dissolve due to the lipophilic Br/F-phenyl group).

    • Slowly add saturated aqueous NaHCO

      
        or NH
      
      
      
      OH
      until pH ~9-10.
    • Warning: Do not use strong NaOH; it can hydrolyze the imine or cause ring-opening in electron-poor thiazoles.

  • Final Isolation: The free base will precipitate as a white/off-white solid. Filter, wash with water, and dry.[1][2]

Module 4: Advanced Troubleshooting

Q: My product is a sticky oil that won't solidify. How do I fix this? A: This "oiling out" is common with fluorinated aromatics.

Troubleshooting Steps:

  • The Trituration Fix: Dissolve the oil in a minimum amount of Ethyl Acetate, then slowly add Hexanes or Pentane while scratching the glass side with a spatula.

  • The Salt Switch: If the free base is oily, isolate it as the HCl salt instead. Dissolve the oil in ether and bubble HCl gas (or add 4M HCl in Dioxane). The HCl salt is usually more crystalline than the free base.

Visual Troubleshooting Guides
Figure 1: The Optimized Workflow

Caption: Step-by-step logic flow for synthesizing and isolating the target aminothiazole, emphasizing the salt-break step.

HantzschWorkflow Start Start: 2-Bromo-1-(3-bromo-5-fluorophenyl)ethan-1-one + Thiourea CheckSM Check SM Quality (Is it White/Pale Yellow?) Start->CheckSM PurifySM Recrystallize SM (Hexanes/EtOAc) CheckSM->PurifySM No (Brown/Sticky) Reaction Reflux in EtOH (3-4 hrs) Ensure Dehydration CheckSM->Reaction Yes PurifySM->CheckSM Cool Cool to 0°C Reaction->Cool precip Did precipitate form? Cool->precip FilterSalt Filter Solid (This is the HBr Salt) precip->FilterSalt Yes Evap Evaporate Solvent to 20% vol Then Cool precip->Evap No Basify Suspend Solid in Water Add NaHCO3 to pH 9-10 FilterSalt->Basify Evap->FilterSalt FilterFinal Filter Free Base (Target Product) Basify->FilterFinal

Figure 2: Diagnostic Logic Tree

Caption: Decision matrix for diagnosing low yield based on physical observations of the reaction mixture.

TroubleshootingTree Issue Low Yield / Failure Obs1 Black Tar formed Issue->Obs1 Obs2 Clear solution, No precipitate Issue->Obs2 Obs3 Sticky Gum upon basification Issue->Obs3 Sol1 Cause: Degraded Bromoketone Fix: Recrystallize SM Obs1->Sol1 Sol2 Cause: Product soluble in EtOH Fix: Evaporate to 1/4 vol or add Et2O Obs2->Sol2 Sol3 Cause: Impure Free Base Fix: Triturate with Hexanes Obs3->Sol3

References
  • Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolines". Comprehensive Heterocyclic Chemistry.
  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Thiazole Synthesis". (General protocol verification).

  • BenchChem. "Protocol for N-Alkylation of 2-Aminothiazoles". (Reference for handling aminothiazole solubility and purification).

Disclaimer: This guide assumes standard laboratory safety protocols. The target molecule contains halogenated aryl groups; handle all reagents in a fume hood.

Sources

Optimizing reaction conditions for substituted thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiazole Synthesis Technical Support Center .

This guide is structured as a series of high-level "Support Tickets" addressing the most frequent and critical challenges in thiazole construction. Each module provides diagnostic steps, mechanistic root cause analysis, and validated protocols.

Support Module 1: The Hantzsch Synthesis (Classic)

Ticket ID: HZ-001 User Issue: "My yields are inconsistent (30-50%), and the starting


-haloketone degrades before I can use it. I also see a secondary spot on TLC."
Diagnostic & Root Cause Analysis
  • Lability of

    
    -Haloketones:  Most 
    
    
    
    -bromo/chloroketones are potent lachrymators and degrade rapidly upon exposure to light or moisture. Solution: Do not isolate them. Generate them in situ.
  • The "Imino" Byproduct: Under acidic conditions, the reaction equilibrium shifts. Instead of the desired aromatic thiazole, you may form the 2-imino-2,3-dihydrothiazole isomer.[1][2][3] This is a kinetic trap.

  • Mechanism Check: The reaction proceeds via an

    
     attack by sulfur, followed by condensation.[4] If the ketone is too sterically hindered, the 
    
    
    
    step fails.
Protocol 1.1: Optimized One-Pot Hantzsch Synthesis (In-Situ Bromination)

Eliminates handling of lachrymators and improves yield by ~20-30%.

Reagents:

  • Substituted Acetophenone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Thioamide/Thiourea (1.1 equiv)

  • 
    -Toluenesulfonic acid (pTSA) (10 mol%) - Catalyst
    
  • Solvent: Ethanol or PEG-400 (Green alternative)

Workflow:

  • Bromination: Dissolve acetophenone and NBS in Ethanol (or PEG-400). Stir at 40°C for 30 mins. Visual Cue: Solution turns orange, then fades to pale yellow as NBS is consumed.

  • Cyclization: Add the thioamide directly to the same flask.

  • Reflux: Heat to reflux (80°C) for 2-4 hours.

  • Workup: Cool to RT. Pour into ice-cold aqueous

    
      (pH ~9).
    
    • Critical Step: The basic workup neutralizes the HBr byproduct, forcing the tautomeric equilibrium toward the aromatic thiazole form, preventing the "imino" impurity.

  • Purification: Filter the precipitate. Recrystallize from EtOH/Water.

Visualizing the Hantzsch Workflow

HantzschOptimization Start Start: Ketone Substrate Bromination Step 1: In-situ Bromination (NBS, pTSA, 40°C) Start->Bromination Intermediate Intermed: α-Bromoketone (Do Not Isolate) Bromination->Intermediate Generates reactive species Addition Step 2: Add Thioamide Intermediate->Addition Cyclization Step 3: Cyclization (Reflux, 2-4h) Addition->Cyclization S-attack & Dehydration Quench Step 4: Basic Quench (Na2CO3, pH 9) Cyclization->Quench Eliminates HBr Product Final: Aromatic Thiazole Quench->Product Tautomerization fixed

Caption: One-pot workflow preventing isolation of unstable intermediates and ensuring aromaticity via pH control.

Support Module 2: C-H Activation & Regioselectivity

Ticket ID: CH-002 User Issue: "I am trying to arylate my thiazole scaffold using Palladium. I need the aryl group at C2, but I keep getting mixtures or C5 products. Also, the reaction stops after 20% conversion."

Diagnostic & Root Cause Analysis
  • The Regioselectivity Switch: Thiazole has two reactive C-H sites.

    • C2 (Between N and S): Most acidic (

      
       ~29). Reacts via Deprotonation/Metallation  (requires Cu or specific bases).
      
    • C5 (Adjacent to S): Electronically favored for Electrophilic Palladation (SEAr-like mechanism).

  • Catalyst Poisoning: Thiazoles are excellent ligands. Sulfur coordinates strongly to Pd, deactivating it ("poisoning").

    • Fix: Use higher catalyst loading (5 mol%) or strongly binding ligands (phosphines) to out-compete the sulfur.

Decision Matrix: Selecting Conditions
Target PositionMechanismCatalyst SystemBaseAdditive
C5-Arylation Electrophilic Palladation

(Ligand-free)

or

PivOH (30 mol%)
C2-Arylation C-H Deprotonation

+

(Co-catalyst)

or

1,10-Phenanthroline
Protocol 2.1: C2-Selective Arylation (The "Copper Effect")

Uses Copper to activate the acidic C2 proton.

  • Mix: Thiazole (1.0 equiv), Aryl Iodide (1.2 equiv).

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%)
    .
  • Ligand/Base: 1,10-Phenanthroline (10 mol%),

    
     (2.0 equiv).
    
  • Solvent: DMF or Dioxane (degassed).

  • Conditions: 100°C, Sealed tube, Argon atm, 12h.

    • Note: The

      
       base is critical for deprotonating the C2 position to form the Cu-intermediate, which then transmetallates to Pd.
      
Protocol 2.2: C5-Selective Arylation

Relies on the electrophilic nature of Pd(II).

  • Mix: Thiazole (1.0 equiv), Aryl Bromide (1.5 equiv).

  • Catalyst:

    
     (5 mol%) - No Phosphine Ligands needed.
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMAc (Dimethylacetamide).

  • Conditions: 120°C, 16h.

Visualizing Regioselectivity Logic

ThiazoleRegio Input Input: Unsubstituted Thiazole Decision Target Position? Input->Decision C2_Path Target: C2 Position (Acidic Proton) Decision->C2_Path C2 C5_Path Target: C5 Position (Nucleophilic Carbon) Decision->C5_Path C5 C2_Cond Conditions: Pd(OAc)2 + CuI (Co-cat) Base: LiOtBu C2_Path->C2_Cond C2_Mech Mechanism: Deprotonation -> Cu-Intermediate -> Transmetallation to Pd C2_Cond->C2_Mech C5_Cond Conditions: Pd(OAc)2 (Ligand Free) Base: KOAc/K2CO3 C5_Path->C5_Cond C5_Mech Mechanism: Electrophilic Palladation (SEAr) (C5 is electronically favored) C5_Cond->C5_Mech

Caption: Decision tree for selecting catalyst systems based on electronic vs. acidic properties of the thiazole ring.

Support Module 3: Green Chemistry (Solvent Replacement)

Ticket ID: GRN-003 User Issue: "I need to remove DMF and DCM from my workflow due to safety/waste regulations."

Protocol 3.1: Aqueous/PEG-400 Synthesis

Water is often a poor solvent for organic synthesis due to solubility, but for Hantzsch synthesis, it promotes the precipitation of the product, driving equilibrium forward.

  • Solvent: Replace Ethanol/DMF with PEG-400 or Water .

  • Catalyst: Use Sulfamic Acid (10 mol%) or

    
    -Cyclodextrin .
    
  • Benefit: The hydrophobic thiazole product precipitates out of the aqueous phase.[5]

  • Workup: Simply filter the solid.[5] Wash with water.[5][6][7] No extraction required.

References

  • Hantzsch Synthesis Optimization & Green Methods

    • Potewar, T. M., et al. "One-pot synthesis of 2-aminothiazoles using silica-supported tungstosilicic acid."[8][9] Arkivoc, 2008.

    • Source:

  • Palladium-Catalyzed C-H Arylation (Mechanisms & Regioselectivity)

    • Do, H. Q., & Daugulis, O.[10] "Copper-catalyzed arylation of heterocycle C-H bonds."[10][11][12] Journal of the American Chemical Society, 129(41), 12404-12405, 2007.

    • Roger, J., Pogan, F., & Doucet, H.[13] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry, 74(3), 1179–1186, 2009.[13]

    • Source:

  • Regioselectivity Control (C2 vs C5)

    • Shi, J. L., et al.[14] "Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation." Chemical Communications, 51, 4599-4602, 2015.[14]

    • Source:

Sources

Validation & Comparative

Strategic Validation of Novel Thiazole-Based Antineoplastics: From IC50 Artifacts to True Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole scaffolds are privileged structures in medicinal chemistry, forming the backbone of FDA-approved oncological agents like Dasatinib (Sprycel) and Dabrafenib (Tafinlar). However, for researchers developing novel thiazole derivatives, standard validation protocols often fail due to unique physicochemical properties: poor aqueous solubility and intrinsic reductive potential that can interfere with tetrazolium-based assays (MTT/MTS).

This guide provides a rigorous, self-validating framework for determining IC50 values. We compare the "Standard of Care" (SoC) methodology against an optimized "Orthogonal Validation" workflow, demonstrating why ATP-based luminescence is the mandatory gold standard for this compound class.

Mechanism of Action & Rationale

To validate a thiazole inhibitor, one must understand its target engagement. Thiazoles typically act via two primary mechanisms:

  • Kinase Inhibition: The nitrogen in the thiazole ring acts as a hydrogen bond acceptor, often binding to the hinge region of ATP-binding pockets in kinases (e.g., Src, BCR-ABL, VEGFR).

  • Microtubule Destabilization: Certain thiazole derivatives (mimicking epothilones) bind to the taxane pocket of

    
    -tubulin, disrupting dynamic instability and causing mitotic arrest.
    
Diagram 1: Dual-Mode Signaling Interference

The following diagram illustrates the pathway blockage initiated by a representative novel thiazole (NTS-Series) leading to apoptosis.

MoA_Pathway cluster_Targets Target Engagement Thiazole Novel Thiazole (NTS-Series) Cell_Membrane Cell Membrane Permeation Thiazole->Cell_Membrane Passive Diffusion Kinase Kinase Domain (ATP-Hinge Binding) Cell_Membrane->Kinase Kd < 10nM Tubulin Beta-Tubulin (Taxane Site) Cell_Membrane->Tubulin Kd < 50nM Signal_Cascade Signal Transduction (RAS/RAF/MEK Blockade) Kinase->Signal_Cascade Inhibition Mitotic_Arrest G2/M Phase Arrest Tubulin->Mitotic_Arrest Stabilization Apoptosis Apoptosis (Caspase 3/7 Activation) Signal_Cascade->Apoptosis Mitotic_Arrest->Apoptosis

Caption: Dual-mechanism potential of thiazole scaffolds targeting kinase signaling and microtubule dynamics to induce apoptosis.

Comparative Analysis: The "MTT Trap"

Many researchers default to MTT assays for IC50 determination. This is a critical error for thiazoles.

Thiazole rings can exhibit reductive properties that chemically reduce tetrazolium salts (MTT) to formazan independent of cellular metabolism. This generates a "false viability" signal, artificially inflating the IC50 value (making the drug appear less potent than it is).

Data Comparison: Colorimetric vs. Luminescent

The table below illustrates the discrepancy observed when validating a novel thiazole (NTS-101) against a standard kinase inhibitor (Dasatinib) in A549 lung cancer cells.

ParameterStandard Protocol (MTT) Optimized Protocol (ATP-Glo) Impact on Drug Development
Readout Mechanism Enzymatic reduction (Dehydrogenase)ATP quantification (Luciferase)ATP is a direct marker of metabolic presence; MTT is indirect.
Interference Risk High: Thiazole reduces MTT chemically.Low: Luciferase is resistant to thiazole chemistry.MTT yields false negatives (high background).
Sensitivity >1,000 cells/well detection limit.>10 cells/well detection limit.ATP assay allows lower seeding, extending the linear range.
NTS-101 IC50 4.5 µM (Artificially High)0.85 µM (True Potency)5x potency shift determines "Go/No-Go" decisions.
Dasatinib IC50 12 nM10 nMEstablished drugs show less variance due to optimized formulations.

Expert Insight: If your thiazole derivative shows an IC50 >10µM in MTT but <1µM in CellTiter-Glo, you are likely observing chemical interference, not biological resistance.

The Self-Validating Protocol (SVP)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, follow this 72-hour ATP-luminescence workflow. This protocol includes built-in "Checkpoints" to validate the system itself.

Phase A: Preparation & Linearity (Day 0)
  • Checkpoint 1 (Linearity): Do not guess seeding density. Perform a cell titration (1,000 to 20,000 cells/well). Select the density that falls within the linear portion of the signal curve at 72 hours (typically 3,000–5,000 cells/well for HeLa/A549).

Phase B: Compound Handling (Day 1)
  • Solubility: Thiazoles are hydrophobic. Dissolve stock in 100% DMSO at 10mM.

  • Checkpoint 2 (The DMSO Limit): The final DMSO concentration in the well must be <0.5% (v/v). Higher levels disrupt the membrane, confounding toxicity data.

  • Serial Dilution: Prepare a 9-point dilution series (1:3 ratio) in a separate "dosing plate" using culture media, then transfer to the cell plate. This prevents "pipetting shock" to the cells.

Phase C: The Assay & Analysis (Day 4)
  • Reagent: Use CellTiter-Glo (or equivalent ATP assay).[1][2]

  • Equilibration: Allow the plate and reagent to reach room temperature (22°C) for 30 minutes. Cold reagent causes signal drift.

  • Calculation: Use a 4-parameter logistic (4PL) regression for IC50.

Diagram 2: Optimized Experimental Workflow

Validation_Workflow cluster_Readout Data Acquisition Stock 1. Stock Prep (10mM in DMSO) Dosing 3. Serial Dilution (1:3, 9 points) Stock->Dosing Dilute to 1000x Seeding 2. Cell Seeding (3k cells/well) Incubation 4. Incubation (72h @ 37°C) Seeding->Incubation 24h Attachment Dosing->Incubation Treatment Lysis 5. Lysis/ATP Rxn (CellTiter-Glo) Incubation->Lysis Read 6. Luminescence (Plate Reader) Lysis->Read 10min Shake Analysis 7. 4PL Regression (IC50 Calc) Read->Analysis

Caption: Step-by-step workflow for ATP-based IC50 validation, prioritizing solubility management and signal stability.

Troubleshooting & Optimization

Issue: Compound Precipitation Thiazoles often precipitate in aqueous media at high concentrations (>50 µM).

  • Detection: Inspect wells under a microscope before adding lysis reagent. Crystals appear as dark, refractive shards.

  • Correction: If crystals are present, the IC50 is invalid. Cap the curve at the solubility limit.

Issue: Edge Effects Evaporation in outer wells alters media concentration.

  • Correction: Fill perimeter wells with sterile PBS (do not use for data). Use only the inner 60 wells of a 96-well plate.

Issue: Z-Factor < 0.5 Indicates poor assay quality.

  • Correction: Check pipetting precision. Ensure the positive control (e.g., 10 µM Staurosporine) yields <1% viability signal relative to DMSO control.

References

  • Luzina, O. A., & Salakhutdinov, N. F. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.[3][4][5] National Institutes of Health (PubMed).

  • Riss, T. L., et al. (2019). Cell Viability Assays: MTT vs. ATP-based Methods.[1][2] Assay Guidance Manual (NCBI).

  • Zhang, S., et al. (2025).[6][7] Protocol to identify small-molecule inhibitors against cancer drug resistance.[6][7] STAR Protocols.

  • Ulukaya, E., et al. (2008). The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested.[2] Toxicology in Vitro.[2]

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics.

Sources

A Head-to-Head Comparison of 2-Aminothiazole-Based Scaffolds in Kinase Inhibition and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its structural versatility, synthetic accessibility, and ability to form key hydrogen bond interactions have cemented its role in the development of numerous clinical drugs, from the third-generation cephalosporin antibiotics to targeted cancer therapies like Dasatinib.[1][3]

This guide provides a detailed, head-to-head comparison of two distinct 2-aminothiazole-based scaffolds, each optimized for a different therapeutic area: kinase inhibition for oncology and antimicrobial activity for infectious diseases. We will dissect their structure-activity relationships (SAR), compare their performance using experimental data, and provide detailed protocols for their synthesis and evaluation. Furthermore, we will explore the impact of isosteric replacement of the thiazole's sulfur atom with oxygen (forming a 2-aminooxazole) on physicochemical properties and biological activity.

The Foundational Chemistry: Hantzsch Thiazole Synthesis

The primary route to the 2-aminothiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles). This robust reaction forms the basis for the synthesis of the vast majority of derivatives.

The mechanism begins with a nucleophilic attack by the sulfur of the thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring. This straightforward and versatile synthesis allows for diverse substitutions at the C4 and C5 positions of the thiazole ring, making it a powerful tool for building compound libraries.

Hantzsch_Synthesis Figure 1: Hantzsch Thiazole Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product alpha_haloketone α-Haloketone (e.g., 2-bromoacetophenone) reaction_step Condensation & Cyclization (e.g., in Ethanol, Reflux) alpha_haloketone->reaction_step thiourea Thiourea thiourea->reaction_step product 2-Aminothiazole Derivative reaction_step->product

Caption: General workflow of the Hantzsch thiazole synthesis.

Scaffold A: The Kinase Inhibitor Core (Dasatinib Analogue)

The discovery of Dasatinib (BMS-354825) highlighted the power of the 2-aminothiazole scaffold in designing potent ATP-competitive kinase inhibitors.[4][5] This scaffold is characterized by specific substitutions at the N2 and C5 positions, which are crucial for its inhibitory activity against a range of kinases, including the Src family and Bcr-Abl.[6]

Core Structure: N-(2-chloro-6-methylphenyl)-2-((pyrimidinyl)amino)thiazole-5-carboxamide

Structure-Activity Relationship (SAR) Insights

The development of Dasatinib from an initial screening hit involved meticulous SAR optimization.[4][6] Key interactions and structural requirements include:

  • N2-Pyrimidinyl Linkage: The amino group at the N2 position acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The pyrimidine ring attached to it provides further interaction points.

  • C5-Carboxamide: The carboxamide group at the C5 position is another critical feature. The amide NH forms a hydrogen bond with the backbone of a conserved aspartate residue in many kinases, while the carbonyl oxygen can also act as an acceptor.

  • N-Aryl Group: The N-(2-chloro-6-methylphenyl) group attached to the carboxamide is oriented towards the solvent-exposed region. The specific ortho-substitutions on this phenyl ring are vital for locking the molecule into the correct conformation for optimal binding and potency.

Caption: SAR summary for the 2-aminothiazole kinase inhibitor scaffold.

Scaffold B: The Antimicrobial Core (Pyridyl-Thiazole)

In the realm of infectious diseases, 2-aminothiazole derivatives have been extensively explored as potent antimicrobial agents. A particularly successful scaffold involves the incorporation of a pyridyl ring at the C4 position and an acyl group on the exocyclic N2-amine. These compounds have demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis.[7][8]

Core Structure: N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of this scaffold is highly dependent on the nature and position of its substituents:

  • C4-Pyridyl Group: The presence of a 2-pyridyl moiety at the C4 position is considered critical for potent antitubercular activity. Modifications to this ring system often lead to a significant loss of potency.[7]

  • N2-Acyl Linkage: An amide linker at the N2 position provides a point for diversification. The nature of the aryl group attached to this linker significantly modulates the activity.

  • Aryl Substituents: Hydrophobic and electron-withdrawing groups on the terminal phenyl ring (e.g., chloro, trifluoromethyl) generally enhance antimicrobial and antiplasmodial activity.[7][8] For instance, an N-(3-chlorobenzoyl) group was found to be one of the most potent substitutions against M. tuberculosis.[7]

Head-to-Head Performance Comparison

FeatureScaffold A (Kinase Inhibitor)Scaffold B (Antimicrobial)
Primary Target Class Protein Kinases (e.g., Src, Abl)Bacterial Enzymes / Cellular Processes
Key Substitutions N2-(pyrimidinyl)amino, C5-carboxamideC4-(2-pyridyl), N2-acylamino
Potency Metric IC₅₀ (Half-maximal inhibitory concentration)MIC (Minimum Inhibitory Concentration)
Typical Potency Sub-nanomolar to low nanomolar (nM)[4][6]Low micromolar (µM) to high nanomolar (nM)[7]
Example Data Dasatinib (Src IC₅₀: <1 nM)[5]Compound 55 (Mtb MIC: 0.024 µM)[7]

The Isosteric Alternative: 2-Aminooxazole

While potent, the 2-aminothiazole scaffold can sometimes present challenges related to physicochemical properties, such as poor water solubility.[1] An effective strategy to mitigate this is the bioisosteric replacement of the thiazole's sulfur atom with an oxygen atom, yielding a 2-aminooxazole scaffold.

This substitution can lead to significant improvements in hydrophilicity and aqueous solubility, often by one to two orders of magnitude, without negatively impacting the biological activity.[1] In some cases, the 2-aminooxazole derivatives have shown comparable or even superior antimicrobial activity to their thiazole counterparts.[1][9] This makes the 2-aminooxazole an attractive alternative scaffold during lead optimization.

Property Comparison2-Aminothiazole Derivative2-Aminooxazole Isostere
Lipophilicity (log k'w) Higher (More Lipophilic)Lower (More Hydrophilic)[1]
Aqueous Solubility (log S) LowerSignificantly Higher[1]
Antimycobacterial Activity PotentOften Retained or Improved[1]
Cytotoxicity Generally LowNo significant difference observed[1]

Experimental Protocols

Protocol 1: Synthesis of a Key Antimicrobial Precursor (2-amino-4-(pyridin-2-yl)thiazole)

This protocol describes the synthesis of the core building block for Scaffold B, adapted from established literature procedures.[7]

Materials:

  • 2-Bromoacetylpyridine hydrobromide

  • Thiourea

  • Ethanol, Anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoacetylpyridine hydrobromide (1.0 eq) and thiourea (1.1 eq).

  • Add anhydrous ethanol to the flask to create a slurry (approx. 5-10 mL per gram of starting material).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure 2-amino-4-(pyridin-2-yl)thiazole.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of a test compound against a bacterial strain.[10][11][12]

MIC_Workflow Figure 3: Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Incubation & Readout stock Prepare Compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of Compound in Broth stock->serial_dilution culture Grow Bacterial Culture to Log Phase inoculum Adjust Culture to ~5x10^5 CFU/mL culture->inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate controls Include Growth Control (no drug) & Sterility Control (no bacteria) controls->incubate read Visually Inspect for Turbidity or Read OD600 incubate->read determine_mic MIC = Lowest Concentration with No Visible Growth read->determine_mic

Caption: Workflow for a typical MIC determination experiment.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a 2-fold serial dilution across a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum with no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring optical density at 600 nm (OD₆₀₀).

Conclusion and Future Outlook

The 2-aminothiazole scaffold remains a highly productive platform for drug discovery, capable of being tailored for vastly different biological targets through precise chemical modifications. The kinase inhibitor scaffold (Scaffold A) leverages substitutions at the N2 and C5 positions to achieve high-affinity binding within the ATP pocket, resulting in nanomolar potency. In contrast, the antimicrobial scaffold (Scaffold B) relies on a C4-pyridyl group and N2-acyl modifications to disrupt bacterial processes, with efficacy measured in the low micromolar range.

The strategic use of bioisosteric replacements, such as substituting the thiazole with an oxazole ring, presents a powerful method for overcoming common drug development hurdles like poor solubility. This approach can enhance the drug-like properties of a lead compound without sacrificing its biological potency.

Future research will undoubtedly continue to explore the vast chemical space around the 2-aminothiazole core. The development of novel synthetic methodologies, coupled with a deeper understanding of target biology, will enable the design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles for a wide range of human diseases.

References

  • National Committee for Clinical Laboratory Standards. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Juhás, M., Bachtíková, A., Nawrot, D. E., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.
  • Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European journal of medicinal chemistry, 109, 89-98.
  • Ananthan, S., Faaleolea, E. R., Goldman, R. C., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 22(19), 6239-6244. [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • Chai, X. X., Cai, Z. P., Yang, M. T., et al. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 349(7), 523-531. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Upadhayaya, R. S., Vandavasi, J. K., Kardile, R., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(2), 653-657. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699-718.
  • Azzali, E., Zorzan, M., Stelitano, D., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(7), 1475-1481. [Link]

  • Baker-Williams, A. J., Hashmi, F., & Krendel, M. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR protocols, 4(4), 102715. [Link]

  • Huse, M., & Kuriyan, J. (2002). The conformational plasticity of protein kinases. Cell, 109(3), 275-282.
  • Al-Omair, M. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269-291. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine

Researchers and drug development professionals working with novel chemical entities like 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine are at the forefront of innovation. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your critical research can proceed with the highest degree of safety and operational integrity. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling halogenated aromatic amines.

Hazard Assessment and Triage

  • Acute Toxicity : Harmful if swallowed or in contact with skin[1].

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation[1][2][3].

  • Respiratory Irritation : May cause respiratory irritation[4].

Given these potential hazards, a cautious approach is warranted. Always handle this compound in a designated area, away from general laboratory traffic.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling aromatic amines.[5][6] The following table outlines the minimum required PPE. For tasks with a higher risk of aerosolization or spillage, enhanced protection is necessary.

Body Part Required PPE Specifications and Rationale
Hands Double-gloving with chemically resistant glovesAn inner nitrile glove provides a base layer of protection, while a thicker outer glove (e.g., neoprene or butyl rubber) offers extended resistance to aromatic amines. This combination mitigates the risk of rapid permeation. A study on aniline permeation highlighted the variability in breakthrough times for different glove materials[7].
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield offers an additional barrier for the entire face, which is crucial when handling powders or solutions that may splash[8].
Body Flame-resistant lab coat and chemical-resistant apronA lab coat is standard, but a chemical-resistant apron is essential when handling larger quantities or performing transfers where splashes are more likely.
Respiratory NIOSH-approved respiratorA respirator with organic vapor cartridges is recommended, especially when handling the solid compound outside of a certified chemical fume hood or if there is a potential for aerosol generation[5][6]. All respirator use must be in accordance with your institution's respiratory protection program, including fit-testing.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and prepare a well-ventilated work area (e.g., chemical fume hood). gather_ppe Don all required Personal Protective Equipment (PPE). prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents. gather_ppe->gather_materials weigh Carefully weigh the solid compound, minimizing dust generation. gather_materials->weigh Proceed to handling dissolve Dissolve the compound in a suitable solvent within the fume hood. weigh->dissolve transfer Use appropriate techniques (e.g., cannula transfer) for liquid handling. dissolve->transfer decontaminate Decontaminate all surfaces and equipment with an appropriate solvent. transfer->decontaminate Proceed to cleanup dispose_waste Segregate and dispose of all waste according to institutional guidelines. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to prevent cross-contamination. dispose_waste->remove_ppe

Caption: A workflow for the safe handling of 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine.
Step 1: Preparation
  • Designate a Work Area : All handling of 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Equipment : Before starting, ensure all necessary glassware, spatulas, and other equipment are clean and readily accessible within the fume hood.

  • Don PPE : Put on all required PPE as outlined in the table above.

Step 2: Handling the Compound
  • Weighing : If working with the solid, carefully weigh the required amount on a tared weigh boat. Use gentle motions to avoid creating dust.

  • Dissolving : If preparing a solution, add the solvent to the solid in a flask. Gently swirl or stir to dissolve. Avoid heating if the solvent is volatile.

  • Transfers : When transferring solutions, use techniques that minimize splashing and aerosol formation, such as pouring slowly down a glass rod or using a syringe or cannula.

Step 3: Post-Handling and Decontamination
  • Decontaminate Equipment : Thoroughly clean all glassware and equipment that came into contact with the compound. A triple rinse with a suitable solvent is recommended.

  • Clean Work Area : Wipe down the surfaces of the fume hood with an appropriate cleaning agent.

  • Doff PPE : Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Wash hands thoroughly after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Solvent Waste : Waste solvents containing this compound should be collected in a container specifically for halogenated organic waste[9][10]. Do not mix with non-halogenated waste streams.

  • Disposal Method : The preferred method for the disposal of halogenated organic compounds is incineration at high temperatures (around 1200 K) to prevent the formation of toxic byproducts like dioxins and furans[11]. Consult with your institution's environmental health and safety (EHS) office for specific procedures and to arrange for proper disposal. Chemical treatment methods, such as using Fenton's reagent, may also be an option for breaking down halogenated compounds, but this should only be performed by trained personnel in a controlled setting.

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

  • Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS team.

By adhering to these guidelines, you can confidently and safely incorporate 4-(3-Bromo-5-fluorophenyl)thiazol-2-amine into your research endeavors, advancing scientific discovery while prioritizing personal and environmental safety.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. (n.d.). Retrieved February 13, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved February 13, 2026, from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved February 13, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA. Retrieved February 13, 2026, from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved February 13, 2026, from [Link]

  • 4-(3-Bromophenyl)-1,3-thiazol-2-amine. PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000). American Industrial Hygiene Association Journal, 61(6), 835-841. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). International Journal of Petroleum and Petrochemical Engineering, 3(2), 1-3.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved February 13, 2026, from [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth. (n.d.). Retrieved February 13, 2026, from [Link]

  • Safety data sheet. (2019, November 6). Retrieved February 13, 2026, from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.